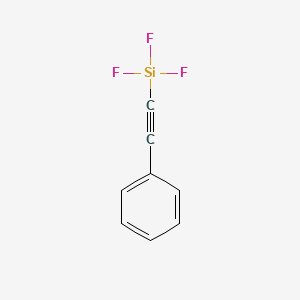
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone is an organic compound that belongs to the class of ketones It features a phenyl group, a benzoyl group, and a chlorophenyl group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a phenyl-substituted butanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone involves its interaction with specific molecular targets and pathways. For example, if the compound exhibits biological activity, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism would depend on the specific application and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
1-Phenyl-2-benzoyl-1-butanone: Lacks the chlorophenyl group.
1-Phenyl-3-(4-chlorophenyl)-1-butanone: Lacks the benzoyl group.
2-Benzoyl-3-(4-chlorophenyl)-1-butanone: Lacks the phenyl group.
Uniqueness
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone is unique due to the presence of all three functional groups (phenyl, benzoyl, and chlorophenyl) on the butanone backbone. This combination of functional groups may impart distinct chemical and biological properties, making it a compound of interest for various applications.
特性
分子式 |
C23H19ClO2 |
|---|---|
分子量 |
362.8 g/mol |
IUPAC名 |
2-[1-(4-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C23H19ClO2/c1-16(17-12-14-20(24)15-13-17)21(22(25)18-8-4-2-5-9-18)23(26)19-10-6-3-7-11-19/h2-16,21H,1H3 |
InChIキー |
KSAKQKGFISOUNK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)Cl)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


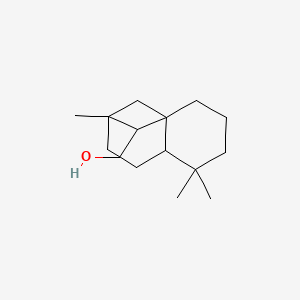
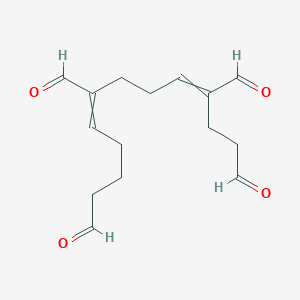
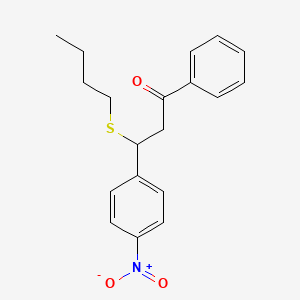
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)

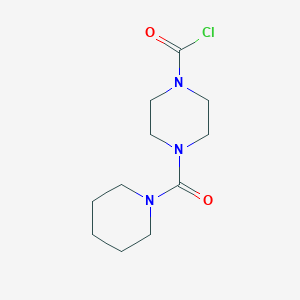
![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
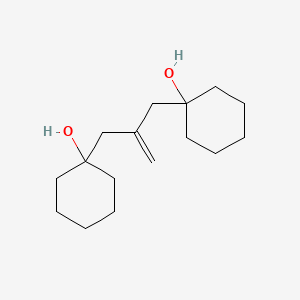
![Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12532756.png)
![1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12532759.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12532767.png)
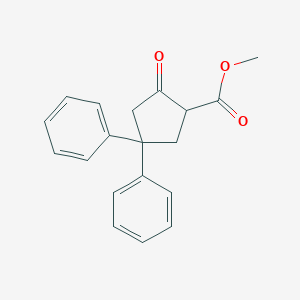
![6-Iodo-2-[(pentan-2-yl)oxy]-3-propyl-4H-1-benzopyran-4-one](/img/structure/B12532774.png)
